2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Description
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a triazole-based acetamide derivative featuring a 3-ethoxyphenyl substituent at the 5-position of the triazole ring and a 2-bromophenyl group attached to the acetamide moiety. Its structural framework—comprising a 1,2,4-triazole core linked to aromatic substituents via sulfanyl and acetamide bridges—is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
Molecular Formula |
C18H18BrN5O2S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-13-7-5-6-12(10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-9-4-3-8-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
OJHZOICGGPUOOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves:
-
Step 1 : Condensation of 3-ethoxyphenylacetic acid hydrazide with carbon disulfide in alkaline ethanol to form 5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
-
Step 2 : Amination at the 4-position using hydrazine hydrate under reflux, yielding 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key reaction parameters :
Sulfenamide Linkage Formation
The sulfanyl group is introduced via nucleophilic substitution:
Final Acylation and Purification
The acetamide moiety is introduced through acylation:
-
Step 4 : Treatment with acetic anhydride in pyridine at 0–5°C to prevent over-acylation.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity.
Comparative Analysis of Synthetic Methods
Microwave-assisted synthesis reduces reaction time by 88% while improving yield, making it preferable for scalable production.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Solvent Selection
-
DMF vs. THF : DMF enhances nucleophilicity of the thiol group but requires strict anhydrous conditions.
-
Ethanol/water mixtures : Cost-effective but limited to early-stage reactions due to poor solubility of intermediates.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2-Bromophenylacetamide | 320 | 45 |
| 3-Ethoxyphenyl hydrazide | 280 | 39 |
| Solvents/catalysts | 90 | 16 |
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced acetamide compounds.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide exhibit significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that triazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death. The compound's structure suggests potential interactions with microbial enzymes, enhancing its efficacy against resistant strains .
Anticancer Properties
The anticancer potential of triazole compounds is another area of interest. Similar derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with a triazole ring have been evaluated against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of triazole derivatives. Specifically, studies have focused on their role as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in metabolic processes and neurotransmission. The inhibition of acetylcholinesterase is particularly relevant for treating neurodegenerative diseases like Alzheimer’s disease, while α-glucosidase inhibitors are significant in managing diabetes by slowing carbohydrate digestion .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is essential for optimizing its pharmacological properties. Modifications in the side chains and functional groups can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against bacteria |
| Variation in alkyl groups | Enhanced lipophilicity and bioavailability |
| Alteration of the triazole ring | Improved anticancer efficacy |
Case Studies
- Antimicrobial Study : A series of triazole compounds were synthesized and tested against a panel of bacterial strains. Results indicated that modifications similar to those found in 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide led to compounds with enhanced antimicrobial activity compared to standard antibiotics .
- Anticancer Screening : In vitro assays on breast cancer cell lines revealed that certain triazole derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics. This suggests that the compound may possess a unique mechanism of action that warrants further investigation .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure aligns with a class of 1,2,4-triazole-3-thioacetamides, differing in substituents on the triazole ring and arylacetamide groups. Key comparisons include:
Key Observations :
- Halogen Influence : The 2-bromophenyl group contrasts with chlorine-containing analogs (e.g., 2-{[4-(3-bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide in ). Bromine’s larger atomic radius may increase steric hindrance but improve binding affinity in hydrophobic enzyme pockets .
Pharmacological Activity
Anti-Inflammatory Activity
- The target compound’s structural analogs, such as AS111 (2-pyridinyl and 3-methylphenyl substituents), demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models .
- Derivatives with furan-2-yl substituents (e.g., 3.1–3.21) showed comparable anti-exudative activity to diclofenac at 10 mg/kg, with fluorinated or methoxy-substituted aryl groups enhancing potency .
- Predicted Mechanism : Molecular docking studies suggest that hydrophobic interactions between the triazole-thioacetamide scaffold and cyclooxygenase-2 (COX-2) active sites drive anti-inflammatory effects .
Antimicrobial and Antioxidant Activity
- Pyridin-4-yl analogs (e.g., KA1–KA15) exhibited MIC values of 12.5–50 µg/mL against E. coli and S. aureus, with electron-withdrawing groups (e.g., nitro, chloro) enhancing activity .
Enzyme Inhibition
- Triazole-thioacetamides with 2-hydroxyphenyl substituents (e.g., AM31) showed nanomolar-range inhibition constants (Ki = 1.2–3.8 nM) against HIV-1 reverse transcriptase, outperforming nevirapine .
- The ethoxy group in the target compound could mimic hydroxyl-mediated hydrogen bonding in enzyme active sites, though its electron-donating nature may reduce affinity compared to nitro or methoxy substituents .
Biological Activity
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a novel derivative of triazole that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, including its synthesis, mechanism of action, and various biological assays.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.26 g/mol. The structure features a triazole ring, an amine group, and a bromophenyl moiety that contribute to its biological activity.
Synthesis
The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the ethoxy and bromophenyl groups is performed via nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained by acylation of the amine with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide demonstrates potent activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Escherichia coli | 18 | 50 |
| Staphylococcus aureus | 20 | 30 |
| Pseudomonas aeruginosa | 15 | 70 |
These results suggest that the compound could be a candidate for developing new antibiotics.
Antifungal Activity
The antifungal activity of this compound has also been evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound showed effective antifungal properties with MIC values comparable to standard antifungal agents.
Anticancer Activity
In recent studies, the anticancer potential of triazole derivatives has been highlighted. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 12 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 10 |
The results indicate that 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide exhibits significant cytotoxicity against these cancer cell lines.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : Similar to other triazoles, it may inhibit key enzymes involved in fungal cell wall synthesis or bacterial cell division.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways or by activating caspases.
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that when administered in combination with conventional antibiotics, the compound enhanced the efficacy against resistant strains.
- Cancer Treatment Trials : In preclinical trials involving animal models, treatment with this compound resulted in significant tumor reduction compared to control groups.
Q & A
Q. Critical Parameters :
- Temperature control (<273 K) during coupling to prevent byproduct formation.
- Stoichiometric excess of chloroacetamide (1.2 equiv.) to ensure complete substitution.
- Reaction time (3–6 hours) monitored by TLC .
How is structural characterization performed for this compound?
Q. Methodological Answer :
- Single-crystal X-ray diffraction (XRD) : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 474.2) .
What are the solubility and stability profiles under experimental conditions?
Q. Methodological Answer :
-
Solubility :
Solvent Solubility (mg/mL) Conditions DMSO >50 25°C, inert atm Ethanol 12–15 Reflux Water <0.1 pH 7.0, 25°C Data derived from analogs with similar substituents . -
Stability :
Advanced Research Questions
How can computational modeling optimize reaction yields or predict bioactivity?
Q. Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) identify transition states and energy barriers for triazole formation .
- Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., HIV-1 reverse transcriptase) predicts binding affinities (ΔG = –8.2 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values .
Q. Example Workflow :
Generate 3D conformers (Open Babel).
Perform MD simulations (GROMACS) to assess protein-ligand stability.
Validate with experimental IC data from analogs .
How do structural modifications (e.g., substituent variation) affect biological activity?
Methodological Answer :
A SAR study comparing analogs reveals:
| Substituent (R1/R2) | Activity (IC, μM) | Target |
|---|---|---|
| 3-Ethoxyphenyl/2-Bromo | 1.2 ± 0.3 | HIV-1 protease |
| 4-Fluorophenyl/2-Chloro | 5.8 ± 1.1 | Bacterial gyrase |
| Cyclohexyl/4-Methyl | >50 | Inactive |
Q. Key Trends :
- Electron-withdrawing groups (e.g., –Br) enhance binding to hydrophobic enzyme pockets.
- Bulky substituents (e.g., cyclohexyl) reduce solubility and activity .
What analytical strategies resolve contradictions in biological assay data?
Q. Methodological Answer :
- Assay Validation :
- Data Interpretation :
How is the compound’s stability monitored during long-term storage or in vivo studies?
Q. Methodological Answer :
- Analytical Techniques :
- Storage Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
